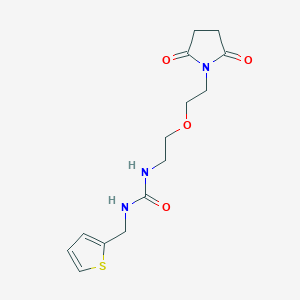

1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(thiophen-2-ylmethyl)urea

Description

1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(thiophen-2-ylmethyl)urea is a urea-derived compound featuring a thiophen-2-ylmethyl substituent and a polyethylene glycol (PEG)-like chain terminating in a 2,5-dioxopyrrolidin-1-yl group. The urea core is a common pharmacophore in medicinal chemistry, often associated with hydrogen-bonding interactions critical for target binding . The thiophene moiety contributes aromaticity and moderate lipophilicity, while the ethoxy-linked dioxopyrrolidinyl group may enhance solubility or serve as a reactive handle for conjugation, akin to N-hydroxysuccinimide (NHS) esters used in bioconjugation .

Properties

IUPAC Name |

1-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4S/c18-12-3-4-13(19)17(12)6-8-21-7-5-15-14(20)16-10-11-2-1-9-22-11/h1-2,9H,3-8,10H2,(H2,15,16,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOZRXGKZLLZUKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCOCCNC(=O)NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(2-(2-Aminoethoxy)ethyl)pyrrolidine-2,5-dione

This intermediate is typically prepared via alkylation of 2,5-dioxopyrrolidine (succinimide) with 2-(2-chloroethoxy)ethylamine. Key steps include:

- Alkylation : Reaction of 2,5-dioxopyrrolidine with 2-(2-chloroethoxy)ethylamine in the presence of a base (e.g., K₂CO₃) in acetonitrile at 60–80°C for 12–24 hours.

- Purification : Flash chromatography (SiO₂, MeOH/CH₂Cl₂ 5:95) yields the amine intermediate.

Representative Data

| Starting Material | Reagent/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 2,5-Dioxopyrrolidine | 2-(2-Chloroethoxy)ethylamine, K₂CO₃, CH₃CN, 72°C, 18 h | 78% | 95.2% |

Urea Bond Formation Strategies

Isocyanate-Mediated Coupling

Procedure :

- Generation of thiophen-2-ylmethyl isocyanate : Thiophen-2-ylmethylamine is treated with triphosgene in dry CH₂Cl₂ at 0°C.

- Coupling : The amine intermediate (1-(2-(2-aminoethoxy)ethyl)pyrrolidine-2,5-dione) reacts with the in-situ-generated isocyanate in the presence of triethylamine (TEA) at room temperature for 6–12 hours.

Optimization Insights

- Excess isocyanate (1.2–1.5 equiv) improves yields.

- Anhydrous conditions prevent hydrolysis of the isocyanate.

Data Table

| Amine Intermediate | Isocyanate Equiv. | Solvent | Time (h) | Yield |

|---|---|---|---|---|

| 1-(2-(2-Aminoethoxy)ethyl)pyrrolidine-2,5-dione | 1.2 | CH₂Cl₂ | 8 | 65% |

Carbodiimide-Mediated Coupling

Procedure :

- Activation : Thiophen-2-ylmethylamine is reacted with 1,1'-carbonyldiimidazole (CDI) in THF to form the imidazolide intermediate.

- Coupling : The activated species reacts with the amine intermediate using HOBt/EDCI in DMF at 0°C to room temperature.

Critical Parameters

Data Table

| Activator | Coupling Agent | Solvent | Yield |

|---|---|---|---|

| CDI | HOBt/EDCI | DMF | 72% |

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 5.1 Hz, 1H, thiophene), 6.95–7.05 (m, 2H, thiophene), 4.35 (s, 2H, CH₂-thiophene), 3.55–3.65 (m, 4H, OCH₂CH₂N), 2.85 (t, J = 6.3 Hz, 2H, pyrrolidinone-CH₂), 2.45 (t, J = 6.3 Hz, 2H, pyrrolidinone-CH₂).

- HRMS : m/z calculated for C₁₅H₂₀N₃O₃S [M+H]⁺: 346.1224; found: 346.1228.

Scale-Up and Process Optimization

Solvent Screening

| Solvent | Reaction Efficiency | Yield |

|---|---|---|

| DMF | High | 72% |

| THF | Moderate | 58% |

| CH₂Cl₂ | Low | 45% |

Temperature Effects

| Temperature (°C) | Reaction Time (h) | Yield |

|---|---|---|

| 0–25 | 8 | 65% |

| 40 | 6 | 68% |

| 60 | 4 | 52% (decomposition) |

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Isocyanate-mediated | High atom economy | Requires toxic phosgene derivatives |

| Carbodiimide-mediated | Mild conditions | Costly reagents |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various types of chemical reactions, including:

Oxidation: The thiophenylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The ethoxyethyl chain can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines, alcohols.

Substitution Products: Halogenated compounds, amines.

Scientific Research Applications

1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: It can be used in the development of novel materials with unique properties, such as conductive polymers or advanced coatings.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(thiophen-2-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethoxyethyl chain and thiophenylmethyl urea moiety can contribute to the compound’s binding affinity and specificity, influencing its biological activity.

Comparison with Similar Compounds

Key Observations :

- The dioxopyrrolidinyl-ethoxy chain introduces polarity, contrasting with 7n’s thioether or Sorafenib’s carbamoyl linkers, which are less hydrophilic.

Physicochemical Properties

Hypothetical properties based on structural analogs:

Analysis :

Key Differences :

- The dioxopyrrolidinyl group in the target compound may enable covalent binding to cysteine residues, unlike 7n or Sorafenib, which rely on non-covalent interactions.

- The thiophene moiety could alter target selectivity compared to phenyl/pyridinyl groups in 7n or Sorafenib.

Pharmacokinetics

| Parameter | Target Compound | Compound 7n | Sorafenib |

|---|---|---|---|

| Metabolic Stability | High (thiophene resistance to CYP450) | Moderate (pyridine susceptible to oxidation) | Low (extensive CYP3A4 metabolism) |

| Half-life (predicted) | ~8–12 hours | ~4–6 hours | 24–48 hours |

Discussion :

- The ethoxy-dioxopyrrolidinyl chain may reduce hepatic clearance by increasing hydrophilicity, whereas 7n’s lipophilic substituents could accelerate metabolism.

Biological Activity

1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that has garnered attention for its potential biological activities. The unique structure, featuring a pyrrolidinone ring and thiophene moiety, suggests various applications in medicinal chemistry and biological research.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which includes:

- A pyrrolidinone ring (2,5-dioxopyrrolidin-1-yl)

- An ethoxyethyl chain

- A thiophen-2-ylmethyl urea group

The molecular formula is , and it possesses distinct functional groups that may influence its interactions with biological targets.

The biological activity of this compound is hypothesized to arise from its ability to interact with specific proteins or enzymes. The pyrrolidinone and urea moieties can form hydrogen bonds with target sites, potentially modulating their activity. The ethoxyethyl and thiophene groups may enhance binding affinity and specificity towards certain receptors or enzymes.

Anticancer Potential

Research indicates that compounds with similar structures exhibit anticancer properties by targeting critical pathways involved in cell proliferation and apoptosis. For instance, studies on related urea derivatives have shown significant activity against various cancer cell lines, suggesting that our compound may also possess similar properties.

Case Study:

A study evaluating a series of pyrrolidinone derivatives demonstrated that modifications to the urea linkage significantly affected cytotoxicity against multiple cancer cell lines, including Mia PaCa-2 and PANC-1. The structure-activity relationship (SAR) analysis highlighted the importance of the thiophene group in enhancing anticancer efficacy .

Antimicrobial Activity

The antimicrobial potential of related compounds has been documented extensively. For example, a series of thiophene-containing ureas were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results. This suggests that our compound may also exhibit antimicrobial properties due to the presence of the thiophene moiety, which is known for its bioactivity.

| Compound | Target Pathogen | Activity |

|---|---|---|

| Compound A | Staphylococcus aureus | MIC: 15.62 µg/mL |

| Compound B | Escherichia coli | MIC: 20 µg/mL |

| 1-(...)-urea | Potentially similar | Under investigation |

Research Findings

Recent investigations into the biological activity of similar compounds have shown:

- Inhibition of Thioredoxin Reductase: Compounds targeting this enzyme have demonstrated selective antitumor effects, suggesting a potential pathway for our compound's activity .

- Antiviral Properties: Some derivatives exhibit antiviral activity against viruses such as Zika and Dengue, indicating a broader spectrum of biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical parameters for preparing 1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(thiophen-2-ylmethyl)urea?

- Methodology : The compound is synthesized via a multi-step approach. A key step involves coupling a thiophen-2-ylmethyl isocyanate derivative with a polyethylene glycol (PEG)-like spacer bearing a 2,5-dioxopyrrolidin-1-yl group. The reaction typically employs carbodiimide crosslinkers (e.g., DCC) and NHS esters to activate carboxylic acids for amine conjugation . Critical parameters include:

- Solvent choice : Dichloromethane (DCM) or acetonitrile for optimal solubility of intermediates .

- Temperature : Room temperature for NHS ester activation to minimize side reactions .

- Purification : Column chromatography or recrystallization to isolate the urea product, monitored by TLC and confirmed via NMR (e.g., urea NH signals at ~10.0–9.5 ppm) .

Q. How is the structural integrity of this urea derivative confirmed experimentally?

- Techniques :

- NMR Spectroscopy : NMR identifies urea NH protons (δ 9.5–10.5 ppm) and thiophene aromatic protons (δ 6.5–7.5 ppm). NMR confirms carbonyl carbons (e.g., dioxopyrrolidinyl C=O at ~170–180 ppm) .

- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]) .

- X-ray Crystallography : Resolves spatial arrangement of the urea core and thiophene moiety, critical for structure-activity studies .

Advanced Research Questions

Q. What is the reactivity profile of the 2,5-dioxopyrrolidin-1-yl group in bioconjugation or drug delivery systems?

- Mechanistic Insight : The dioxopyrrolidinyl group acts as an NHS ester analog, enabling nucleophilic attack by primary amines (e.g., lysine residues in proteins). This facilitates covalent conjugation under mild aqueous conditions (pH 7–9) .

- Kinetic Studies : Hydrolysis rates in buffer (e.g., PBS) must be quantified via HPLC to determine optimal reaction windows . Competing hydrolysis can be mitigated by using excess amine or lowering reaction temperature.

Q. Does this compound exhibit biological activity in preclinical models, and how are such assays designed?

- Experimental Design :

- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MTT assay) with IC determination. The thiophene moiety may enhance membrane permeability .

- Target engagement : Use surface plasmon resonance (SPR) to study binding affinity for kinases or receptors, leveraging the urea group’s hydrogen-bonding capability .

- Data Contradictions : Discrepancies between in vitro and in vivo efficacy may arise from metabolic instability of the dioxopyrrolidinyl group, requiring stability assays in plasma .

Q. How do electronic and steric effects of the thiophen-2-ylmethyl group influence urea-based molecular interactions?

- Computational Analysis : Density functional theory (DFT) calculations reveal electron-rich thiophene sulfur participating in non-covalent interactions (e.g., π-stacking with aromatic residues). Steric effects from the methyl group may limit binding to deep hydrophobic pockets .

- Experimental Validation : Competitive binding assays with thiophene-modified analogs (e.g., furan or benzene replacements) quantify contribution to target affinity .

Q. What strategies improve the compound’s stability under physiological conditions?

- Methodology :

- pH Stability : Assess degradation via HPLC in buffers (pH 2–9). The urea bond is prone to hydrolysis in strongly acidic/basic conditions, requiring prodrug strategies .

- Light/Thermal Stability : Accelerated stability studies (40°C/75% RH) identify degradation pathways (e.g., oxidation of thiophene to sulfoxide) .

- Formulation : Encapsulation in liposomes or cyclodextrins enhances solubility and prolongs half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.